molecular formula C25H31N3O4 B170344 N1,N10-Bis(p-coumaroyl)spermidine CAS No. 114916-05-1

N1,N10-Bis(p-coumaroyl)spermidine

Cat. No. B170344
M. Wt: 437.5 g/mol
InChI Key: QYBCBMVQSCJMSA-VOMDNODZSA-N
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Description

N1,N10-Bis(p-coumaroyl)spermidine is a polyamine compound that belongs to the spermidine family . It is an acylated derivative of spermidine, which is a naturally occurring polyamine involved in cell growth and proliferation . This compound is inhibitory to alpha-glucosidase and can be extracted from the herb of alfalfa .


Synthesis Analysis

N1,N10-Dicoumaroylspermidine can be biosynthesized from spermidine and trans-4-coumaric acid.


Molecular Structure Analysis

The molecular formula of N1,N10-Bis(p-coumaroyl)spermidine is C25H31N3O4 . The molecular weight is 437.53 .


Chemical Reactions Analysis

N1,N10-Bis(p-coumaroyl)spermidine is a secondary amino compound that is spermidine in which each of the primary amino groups has been mono-acylated by formal condensation with trans-coumaric acid .


Physical And Chemical Properties Analysis

N1,N10-Dicoumaroylspermidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N1,N10-dicoumaroylspermidine is primarily located in the membrane (predicted from logP).

Scientific Research Applications

Antioxidant and Radical-Scavenging Properties

N1,N10-Bis(p-coumaroyl)spermidine and its derivatives have been identified as potent antioxidants. For instance, compounds isolated from Microdesmis keayana roots, closely related to N1,N10-Bis(p-coumaroyl)spermidine, exhibited significant radical-scavenging properties evaluated by spectrophotometric assays. These compounds are potentially valuable due to their capacity to neutralize free radicals, thereby reducing oxidative stress in biological systems (Zamblé et al., 2006).

Potential Natural Insecticide

N1-Coumaroyl spermidine has been structurally compared to acylpolyamines found in spider and wasp venoms, known for blocking arthropod glutamate receptors. Studies demonstrated that N1-coumaroyl spermidine significantly reduced the amplitude of excitatory postsynaptic potentials in arthropod muscle, indicating a direct effect on postsynaptic glutamate receptors. This suggests the potential use of plant-derived phenolic polyamines, such as N1,N10-Bis(p-coumaroyl)spermidine, as natural insecticides, leveraging their ability to attenuate synaptic transmission at insect neuromuscular synapses (Klose et al., 2001).

Role in Plant Defense and Growth Regulation

The presence and function of N1,N10-Bis(p-coumaroyl)spermidine derivatives in plants are significant. Hydroxycinnamic acid amides (HCAAs), including spermidine derivatives like N1,N10-Bis(p-coumaroyl)spermidine, are involved in various developmental processes, stress responses, and potentially in plant defense mechanisms. Studies on Arabidopsis revealed that these compounds can inhibit seed germination, hypocotyl elongation, and primary root growth, indicating their role in modulating plant hormone homeostasis and signaling (Takahashi et al., 2021).

Anti-tumour Activities

N1,N10-Bis(p-coumaroyl)spermidine derivatives have demonstrated anti-tumour activities. For example, a study isolated phenolic compounds from defatted adlay seed meal, including N1,N10-Bis(p-coumaroyl)spermidine derivatives, which showed notable anti-tumour activities against various cancer cell lines. These compounds have been observed to activate the caspase cascade in cancer cells, suggesting their potential as therapeutic agents (Chen et al., 2016).

Potential as DNA Targeting Agents

Boron-containing analogs of N1,N10-Bis(p-coumaroyl)spermidine have been synthesized and studied as potential DNA targeting agents for neutron capture therapy of brain tumors. These analogs retain the ability to displace ethidium bromide from DNA and are taken up rapidly by glioma cells, making them promising candidates for targeted cancer therapy (Cai et al., 1997).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32)/b14-8+,15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBCBMVQSCJMSA-VOMDNODZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N10-Bis(p-coumaroyl)spermidine

CAS RN

65715-79-9
Record name N1,N10-Dicoumaroylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Sagner, ZW Shen, B Deus-Neumann, MH Zenk - Phytochemistry, 1998 - Elsevier
Using an optimized precursor feeding system, the biosynthesis of the alkaloid lunarine in Lunaria annua seeds was investigated. The synthesis of radioactively labelled precursors for …
Number of citations: 27 www.sciencedirect.com
F Nea, J Makemteu, GMN Neubi, FD Mabou… - ajol.info
Background: Fruits from L. ruthenium, L. barbarum, and L. Chinense, of the family Solanaceae are well-known in traditional Chinese medicine and have been used as popular …
Number of citations: 2 www.ajol.info
Y Zhuang, X Wang, LC Llorca, J Lu, Y Lou, R Li - Plant Molecular Biology, 2022 - Springer
Key message Jasmonate-induced accumulation of anti-herbivore compounds mediates rice resistance to the leaf folder Cnaphalocrocis medinalis. Abstract The rice leaf folder (LF), …
Number of citations: 8 link.springer.com
M Mróz, E Malinowska-Pańczyk, A Bartoszek… - Molecules, 2023 - mdpi.com
The plants in the Sideritis genus are postulated to exhibit several important medicinal properties due to their unique chemical composition. To isolate the targeted phytochemical …
Number of citations: 9 www.mdpi.com
MR Naliwajski, B Wileńska, A Misicka, A Pietrosiuk… - Cells, 2022 - mdpi.com
To cope with environmental harmful conditions, plant cells developed adaptive strategy that involves production of a wide variety of complex secondary metabolites. The spectrum and …
Number of citations: 7 www.mdpi.com

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